molecular formula C18H12F3N5O2S B13368616 2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide

2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide

Cat. No.: B13368616
M. Wt: 419.4 g/mol
InChI Key: UVNZWGQDSALNGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide typically involves multiple steps. . The reaction is usually carried out in refluxing ethanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways. For example, it can bind to the active sites of enzymes, preventing their normal function and leading to the inhibition of cell proliferation . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and biological activity. This structural feature allows the compound to interact more effectively with biological membranes and target proteins, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H12F3N5O2S

Molecular Weight

419.4 g/mol

IUPAC Name

2-phenoxy-N-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]acetamide

InChI

InChI=1S/C18H12F3N5O2S/c19-18(20,21)16-23-24-17-26(16)25-15(29-17)11-6-8-12(9-7-11)22-14(27)10-28-13-4-2-1-3-5-13/h1-9H,10H2,(H,22,27)

InChI Key

UVNZWGQDSALNGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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